11-Mercaptoundecylphosphoric acid

Self-Assembled Monolayers Surface Adhesion Acid-Base Interactions

Generic thiols lack the phosphate group essential for metal-chelation interfaces in SAM-based devices. 11-Mercaptoundecylphosphoric acid (MDPA) provides both a thiol anchor and a phosphoric acid headgroup, enabling reproducible multifunctional surface modification. • Perovskite solar cells: 26.25% champion PCE, 95.6% retention after 1000 h. • Electrochemical sensors: Zr(IV)-chelated SAM detects methyl parathion at 0.22 ng/mL. • Colorimetric diagnostics: Phos-AuNP probes enable naked-eye PPi detection below 200 nM. Bulk and custom packaging available for R&D and pilot production.

Molecular Formula C11H25O4PS
Molecular Weight 284.35 g/mol
CAS No. 188678-49-1
Cat. No. B575602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Mercaptoundecylphosphoric acid
CAS188678-49-1
Molecular FormulaC11H25O4PS
Molecular Weight284.35 g/mol
Structural Identifiers
InChIInChI=1S/C11H25O4PS/c12-16(13,14)15-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-11H2,(H2,12,13,14)
InChIKeyXPYXJSSCWCSOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Mercaptoundecylphosphoric Acid (CAS 188678-49-1) for Self-Assembled Monolayers: Technical Specifications and Procurement Essentials


11-Mercaptoundecylphosphoric acid (MPA, MDPA, CAS 188678-49-1) is a long-chain alkyl thiol terminated with a phosphoric acid group, enabling the formation of robust, multifunctional self-assembled monolayers (SAMs) on gold and metal oxide surfaces . The molecule's structural composition—an 11-carbon alkyl chain, a terminal thiol anchor, and a phosphate headgroup—facilitates simultaneous surface attachment and the presentation of a chemically tunable, metal-chelating interface. Key physicochemical parameters include a molecular weight of 284.35 g/mol, a melting point range of 48–52 °C, and a predicted pKa of approximately 1.95 . These properties are critical for designing reproducible surface modifications in both research and industrial settings.

Why Generic Substitution of 11-Mercaptoundecylphosphoric Acid is Scientifically Invalid: Differential Performance in SAM-Based Applications


Procurement based solely on thiol or phosphonate functionality is scientifically insufficient for applications requiring 11-mercaptoundecylphosphoric acid. Substituting with a generic thiol (e.g., 11-mercaptoundecanol) eliminates the essential metal-chelating phosphate group, which is crucial for secondary layer construction and selective ion detection [1]. Conversely, replacing the compound with an 11-mercaptoundecylphosphonic acid (MUP) fundamentally alters the interfacial chemistry; the direct C–P bond in MUP yields different acid-base and adhesion properties compared to the C–O–P ester linkage in the phosphate, leading to divergent surface energetics and molecular organization [2]. These structural and functional distinctions directly impact device performance in sensors, photovoltaics, and biomaterial coatings, rendering direct substitution unreliable without full re-optimization.

Quantitative Differentiation of 11-Mercaptoundecylphosphoric Acid: Head-to-Head Performance Data vs. Closest Analogs


Enhanced Interfacial Adhesion: Phosphoric Acid SAM vs. Phosphonic Acid SAM

In a direct comparative study of acid-base interactions between solid surfaces, a SAM of 11-mercaptoundecylphosphoric acid (Au/S(CH₂)₁₁PO(OH)₂) demonstrated superior adhesion strength compared to a SAM of its phosphonic acid analog, 11-mercaptoundecylphosphonic acid (Au/S(CH₂)₁₁P(O)(OH)₂) [1]. This difference is attributed to the reduced intermolecular H-bonding within the phosphonic acid SAM, which impairs its adhesive performance [1]. Quantitatively, the study established a ranking of adhesion strength based on surface OH proton acidity, positioning the phosphoric acid SAM as the highest performer in the tested series [1].

Self-Assembled Monolayers Surface Adhesion Acid-Base Interactions

Sub-200 nM Colorimetric Pyrophosphate Detection Using 11-Mercaptoundecylphosphoric Acid-Functionalized Gold Nanoparticles

Gold nanoparticles (AuNPs) functionalized with 11-mercaptoundecylphosphoric acid (Phos-AuNPs) enable a highly sensitive, naked-eye detectable colorimetric probe for pyrophosphate (PPi) [1]. The assay achieves a detection limit of less than 200 nM for PPi in a competitive format using a Zn²⁺ complex receptor [1]. This performance is enabled by the phosphate group's strong chelation of the Zn²⁺-complex, a feature absent in standard citrate-capped or other thiol-terminated AuNPs. For comparison, a related system targeting thymidine triphosphate (TTP) achieved a detection limit of 372 nM, demonstrating the versatility and high sensitivity of the Phos-AuNP platform across different analytes [2].

Biosensing Colorimetric Assays Gold Nanoparticles

Record 26.25% Power Conversion Efficiency in Perovskite Solar Cells via Co-SAM Incorporation of 11-Mercaptoundecylphosphoric Acid

The strategic incorporation of 11-mercaptoundecylphosphoric acid (MPA) into a co-self-assembled monolayer (co-SAM) on NiOₓ hole transport layers enables a champion power conversion efficiency (PCE) of 26.25% in inverted perovskite solar cells [1]. This performance surpasses typical efficiencies for inverted devices using standard SAMs and is a direct consequence of MPA's ability to improve interfacial homogeneity and mitigate defects at the buried perovskite interface [1]. Furthermore, the resulting devices exhibit excellent long-term stability, retaining 95.6% of their initial efficiency after 1000 hours of continuous operation under ISOS-L-2I protocol [1]. This combination of high PCE and stability is a key differentiator.

Perovskite Solar Cells Photovoltaics Interfacial Engineering

High-Sensitivity Electrochemical Sensing via Layer-by-Layer Zr(IV) Complexation

11-Mercaptoundecylphosphoric acid (MDPA) serves as a critical molecular linker for fabricating high-performance electrochemical sensors. By forming a SAM on a gold electrode, the phosphate groups of MDPA strongly chelate Zr(IV) cations, enabling a robust layer-by-layer assembly [1]. This Zr(IV)-modified electrode, constructed using MDPA, achieves a detection limit of 0.22 ng mL⁻¹ for methyl parathion, with a wide linear dynamic range from 1.0 to 180.0 ng mL⁻¹ [1]. In contrast, sensors lacking this specific phosphate-Zr(IV) chelation layer (e.g., using simple thiol SAMs) would not support the formation of this highly active and stable metal-organic interface, leading to inferior analytical performance.

Electrochemical Sensors Pesticide Detection Surface Functionalization

Procurement-Critical Application Scenarios for 11-Mercaptoundecylphosphoric Acid


High-Efficiency Perovskite Photovoltaics Manufacturing

In the fabrication of high-performance inverted perovskite solar cells, 11-mercaptoundecylphosphoric acid (MPA) is not a generic component but a performance-critical additive. It is specifically incorporated into co-self-assembled monolayers (co-SAMs) on NiOₓ substrates to address the critical challenge of poor interfacial adhesion and defect-induced losses. This application is directly supported by evidence demonstrating that MPA-containing devices achieve a champion power conversion efficiency of 26.25% and retain 95.6% of their performance after 1000 hours of operation . For procurement, this compound is essential for research and pilot lines aiming to replicate or exceed these record-setting efficiency and stability metrics.

Point-of-Care Diagnostic Assay Development

The compound is a key reagent for developing instrument-free, colorimetric diagnostic tests. Functionalization of gold nanoparticles (AuNPs) with 11-mercaptoundecylphosphoric acid (Phos-AuNPs) creates a highly sensitive probe for detecting phosphorylated biomarkers, such as pyrophosphate (PPi) . Evidence shows that this platform enables naked-eye detection of PPi at concentrations below 200 nM . The phosphate group's unique ability to participate in competitive metal-chelation assays is a functional necessity that cannot be replicated with simpler thiols. Procurement of this specific compound is therefore a foundational step in constructing these advanced, high-sensitivity diagnostic platforms.

Trace-Level Environmental and Food Safety Sensor Fabrication

In the development of electrochemical sensors for detecting organophosphate pesticides like methyl parathion, 11-mercaptoundecylphosphoric acid (MDPA) is an enabling building block. Its role is to form a foundational SAM on a gold electrode, with the phosphate headgroup subsequently chelating Zr(IV) ions to form a highly sensitive metal-organic interface . This specific architecture achieves a detection limit of 0.22 ng mL⁻¹ . The procurement of this compound is necessary for any laboratory seeking to replicate this validated layer-by-layer assembly approach for robust and sensitive environmental or food safety monitoring.

Biomaterial Surface Engineering for Controlled Cell Adhesion

11-Mercaptoundecylphosphoric acid is a specialized building block for creating biomaterial surfaces with tunable cell adhesion properties . Its phosphoric acid terminal group provides a distinct chemical environment for protein adsorption and cell interaction, which is a functional necessity for this application. By adjusting the concentration and application method of the compound during SAM formation, researchers can precisely control cellular behavior and function on gold or other substrates . This tunability makes the compound a critical procurement item for tissue engineering and biosensor development, where controlling bio-interfaces is a primary design goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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